molecular formula C23H16N4O3S B5082650 2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile

2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile

Cat. No.: B5082650
M. Wt: 428.5 g/mol
InChI Key: UWCRWJZNXVXLFK-UHFFFAOYSA-N
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Description

2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyran derivative that contains a nitrile group and a thioether group. The synthesis of this compound is complex and requires specific conditions to be met.

Mechanism of Action

The mechanism of action of 2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells. It is also believed to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, this compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to have antifungal and antibacterial properties. Moreover, this compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile in lab experiments is its potent antitumor activity. This compound has been found to be effective against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. This may limit the availability of this compound for research purposes.

Future Directions

There are several future directions for the research on 2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile. One of the future directions is the development of new anticancer drugs based on this compound. Another future direction is the investigation of the potential use of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Moreover, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile is a complex process that requires several steps. The starting materials for this synthesis include 4-nitrothiophenol, benzaldehyde, malononitrile, and 3-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The reaction mixture is heated under reflux for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have antifungal and antibacterial properties. Moreover, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

Properties

IUPAC Name

2-amino-5-(4-nitrophenyl)sulfanyl-6-phenyl-4-pyridin-3-yl-4H-pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c24-13-19-20(16-7-4-12-26-14-16)22(31-18-10-8-17(9-11-18)27(28)29)21(30-23(19)25)15-5-2-1-3-6-15/h1-12,14,20H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCRWJZNXVXLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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